Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate
Description
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is a benzoate ester derivative featuring a sulfonyloxy group attached to a 2,5-dichlorophenyl ring and an iodine substituent at the 5-position of the benzoate core. This structure combines halogenated aromatic moieties with a sulfonate ester linkage, which may influence its physicochemical properties and biological activity. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with compounds reported in antimicrobial, antifungal, and pesticidal research .
Properties
IUPAC Name |
methyl 2-(2,5-dichlorophenyl)sulfonyloxy-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IO5S/c1-21-14(18)10-7-9(17)3-5-12(10)22-23(19,20)13-6-8(15)2-4-11(13)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVAJQNLICTLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenol and 5-iodosalicylic acid as the primary starting materials.
Sulfonylation: The 2,5-dichlorophenol undergoes sulfonylation using a sulfonyl chloride reagent to form 2,5-dichlorophenyl sulfonate.
Esterification: The 5-iodosalicylic acid is esterified with methanol in the presence of an acid catalyst to form methyl 5-iodosalicylate.
Coupling Reaction: The final step involves the coupling of 2,5-dichlorophenyl sulfonate with methyl 5-iodosalicylate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyloxy and iodo groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoates and biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is explored for its potential in drug discovery and development.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, while the iodine atom can participate in oxidative addition and reductive elimination processes. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dichlorophenyl Substitutions
Several compounds in the evidence share the dichlorophenyl motif, which is critical for bioactivity:
- Etaconazole and Propiconazole (): These triazole antifungals contain 2,4-dichlorophenyl groups linked to 1,3-dioxolane rings. Unlike the target compound, their antifungal activity arises from the triazole moiety, which inhibits ergosterol biosynthesis.
- Dimethyl 1,3-dioxolane derivatives (): Chiral and racemic 1,3-dioxolanes with dichlorophenyl groups demonstrated MIC values of 4.8–5000 µg/mL against bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans).
Sulfur-Containing Aromatic Compounds
- Phosphorodithioic acid derivatives (): A compound with a (2,5-dichlorophenyl)thio group (CAS 60-12-8) shares the dichlorophenyl motif but uses a thioether linkage instead of sulfonyloxy. Sulfonyloxy groups are stronger electron-withdrawing groups, which may increase stability or alter interaction with biological targets compared to thioethers .
Halogenated Benzoate Esters
The iodine atom in the target compound’s 5-position may sterically hinder enzymatic degradation or provide a handle for further functionalization, contrasting with smaller halogens like chlorine in analogues from .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Antimicrobial MIC Values of 1,3-Dioxolane Derivatives ()
| Pathogen | MIC Range (µg/mL) |
|---|---|
| S. aureus ATCC 29213 | 9.8–5000 |
| E. coli ATCC 25922 | 19.5–5000 |
| C. albicans ATCC 10231 | 78–5000 |
Biological Activity
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate (CAS Number: 3313607) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula: C14H9Cl2IO5S
- Molecular Weight: 409.19 g/mol
The compound features a benzoate moiety with a sulfonyloxy group and an iodine atom, which may contribute to its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological potential. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with sulfonyl groups have been shown to inhibit bacterial growth effectively. A study demonstrated that such compounds could disrupt bacterial cell wall synthesis, leading to cell lysis .
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells. A notable study reported that related compounds triggered caspase activation and DNA fragmentation in human cancer cell lines .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes. For example, it was shown to inhibit certain kinases involved in cancer progression, thereby potentially serving as a lead compound for further development in cancer therapeutics .
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
- Method: Disc diffusion method was employed.
- Results: The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Conclusion: This suggests potential for development as an antibacterial agent.
-
Case Study on Anticancer Activity
- Objective: To assess the cytotoxic effects of the compound on breast cancer cell lines.
- Method: MTT assay was used to determine cell viability.
- Results: A dose-dependent decrease in cell viability was observed with IC50 values indicating effective cytotoxicity at low concentrations.
- Conclusion: These findings support further investigation into its mechanism as an anticancer agent.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | Disc diffusion | Significant inhibition of bacterial growth |
| Anticancer Activity | MTT assay | Dose-dependent cytotoxicity in cancer cell lines |
| Enzyme Inhibition | Enzyme activity assays | Inhibition of specific kinases related to cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
